2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide
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Overview
Description
2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide typically involves multiple steps. One common method involves the reaction of 2,4-dimethylaniline with an acylating agent to form an intermediate, which is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves coupling with naphthylamine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimization for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting specific enzymes in cancer cells or modulating inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methyl-2-propanyl)acetamide
- 2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methyl-2-propanyl)acetamide
Uniqueness
2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H22N2O2S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C22H22N2O2S/c1-15-7-10-20(16(2)11-15)24-22(26)14-27-13-21(25)23-19-9-8-17-5-3-4-6-18(17)12-19/h3-12H,13-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
CJVNREHIUZKDJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
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